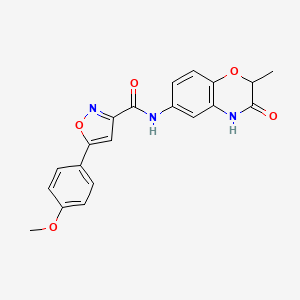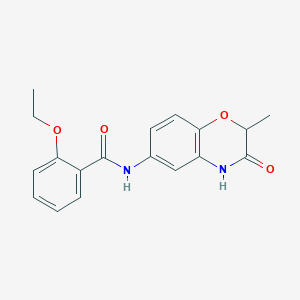![molecular formula C25H25NO4 B11312455 2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11312455.png)
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dimethylamino group, a phenyl ring, and a hexahydrobenzochromene core, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyranochromene derivatives, including 2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione, typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of phloroglucinol with various aldehydes under acidic or basic conditions to form the chromene core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyranochromenes .
Aplicaciones Científicas De Investigación
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival . This leads to the induction of apoptosis and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties.
8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one: Exhibits cytotoxic activity against tumor cell lines.
Uniqueness
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is unique due to its specific structural features, such as the dimethylamino group and the hexahydrobenzochromene core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H25NO4 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H25NO4/c1-14-12-21-23(17-6-4-5-7-18(17)25(28)30-21)24-22(14)19(27)13-20(29-24)15-8-10-16(11-9-15)26(2)3/h8-12,20H,4-7,13H2,1-3H3 |
Clave InChI |
DPSZDQXJKIOIBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dimethylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11312377.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312385.png)
![2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11312387.png)
![N-(4-fluorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312395.png)

![N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11312405.png)
![N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11312417.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11312424.png)
![1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B11312431.png)
![N-(2-fluoro-5-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11312434.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312456.png)
methanone](/img/structure/B11312460.png)
![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11312463.png)
